Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
Overview
Description
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is a chemical compound that is part of a broader class of compounds with potential biological and pharmaceutical applications. The compound's structure and derivatives have been studied for their potential use as chemotherapeutic agents, antimicrobial substances, and in the synthesis of other medically relevant compounds .
Synthesis Analysis
The synthesis of compounds related to methyl 7-methoxy-1,3-benzodioxole-5-carboxylate often involves multi-step chemical reactions, starting from various precursors. For instance, derivatives of this compound have been synthesized using starting materials like 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, which upon further chemical modifications, such as halogenation and aminoalkylation, yield potential antimicrobial agents . Another example includes the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was obtained as a side product during the synthesis of an antitubercular agent .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 7-methoxy-1,3-benzodioxole-5-carboxylate has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. These methods provide detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the compound's three-dimensional conformation and reactivity .
Chemical Reactions Analysis
Compounds within the same family as methyl 7-methoxy-1,3-benzodioxole-5-carboxylate undergo various chemical reactions. For example, methyl benzoquinone carboxylate and its derivatives can condense with β-methoxynaphthalene in an acid-catalyzed reaction to yield α-arylsubstituted naphthalenes, which can be further processed to create more complex structures . Additionally, the potassium salt of related methoxy benzoic acids has been shown to undergo selective deprotonation, which is a useful reaction in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 7-methoxy-1,3-benzodioxole-5-carboxylate derivatives are characterized by spectroscopic methods such as (1)H NMR and mass spectroscopy. These properties are essential for identifying the compound and understanding its behavior in different environments, which is important for its potential use in pharmaceutical applications . The molecular electrostatic potential (MEP) map and frontier molecular orbitals of related compounds have also been studied to predict reactivity and interaction with other molecules .
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate has been involved in research focusing on the synthesis and preparation of various benzodioxolecarboxylic acids. For instance, certain derivatives like myristic acid and 4.6-dimethoxy-1,3-benzodioxole-5-carboxylic acid have been prepared from related compounds, showcasing the versatility of this molecule in organic synthesis (Daliacker, Mues, & Kim, 1978).
Biological Effects
- Research has shown that derivatives of 1,3-benzodioxole, similar to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate, can have biological effects. For example, a study revealed that a benzodioxole compound acted as a chemosterilant in Drosophila melanogaster, impacting vitellogenin uptake and ovarian development (Song et al., 1990).
Pharmacological Applications
- In medicinal chemistry, the benzodioxole group, which is part of the structure of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate, has been utilized in developing endothelin receptor antagonists. These compounds show promise in treating various cardiovascular diseases (Tasker et al., 1997).
Chemical Synthesis and Modifications
- Research also includes exploring different synthetic routes and modifications of related compounds. For instance, studies have focused on the practical preparation of derivatives and exploring the effects of different substituents on the biological activity of these molecules (Horikawa, Hirokawa, & Kato, 2001).
Antioxidant and Anti-Inflammatory Properties
- Some studies have investigated the antioxidant and anti-inflammatory properties of compounds structurally related to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate. These studies are pivotal in developing new therapeutic agents (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
Insecticidal Activity
- Derivatives of 1,3-benzodioxole have also been studied for their insecticidal activity, which could have implications for agricultural applications (Vanmellaert, Deloof, & Jurd, 1983).
Structural and Crystallography Studies
- Research has been conducted on the crystal and molecular structures of related compounds, which is essential for understanding their chemical behavior and potential applications in various fields (Richter et al., 2023).
Safety And Hazards
The safety data sheet for “Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKIGXHWZLSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345086 | |
Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | |
CAS RN |
22934-58-3 | |
Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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